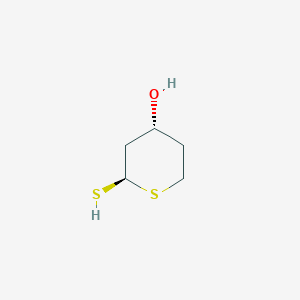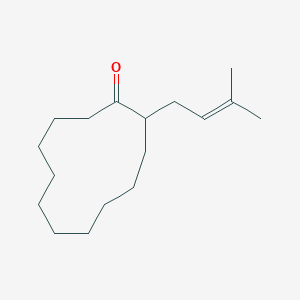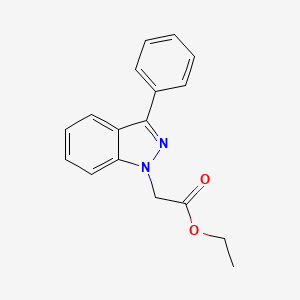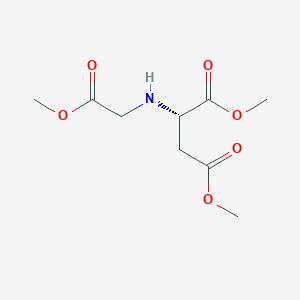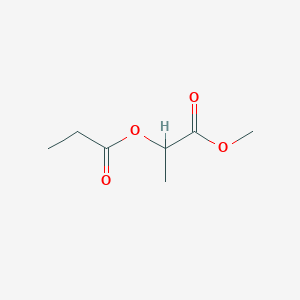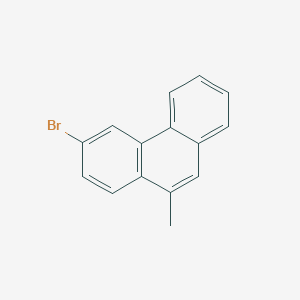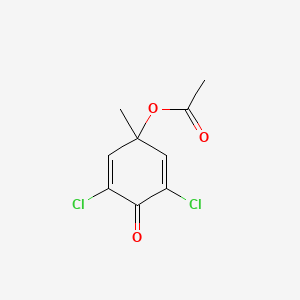
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate is a chemical compound that belongs to the family of quinone derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a cyclohexadiene ring with two chlorine atoms and a methyl group, along with an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the halogenation of quinone derivatives. One common method is the halogenation of the corresponding quinone imines. The reaction conditions often include the use of solvents like chloroform (CDCl3) and the application of techniques such as thin-layer chromatography (TLC) for purity determination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes, where the quinone imines are treated with halogenating agents under controlled conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoromethanesulfonic acid (CF3SO3H) is often used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinone derivatives, hydroquinones, and other functionalized cyclohexadiene compounds .
Scientific Research Applications
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pesticides and fungicides due to its effectiveness against various pests and fungi
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with biological molecules. It can act as an electron acceptor in redox reactions, disrupting cellular processes in microorganisms and cancer cells. The molecular targets include enzymes involved in electron transfer and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene derivatives
Uniqueness
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group on the cyclohexadiene ring, along with the acetate functional group, makes it particularly effective in its applications .
Properties
CAS No. |
61305-55-3 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
(3,5-dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(12)14-9(2)3-6(10)8(13)7(11)4-9/h3-4H,1-2H3 |
InChI Key |
ROQAFYHFQRMGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid](/img/structure/B14566683.png)
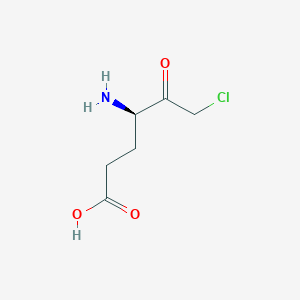
![7H-Indolo[2,3-c]quinoline, 8,9,10,11-tetrahydro-6-methyl-](/img/structure/B14566700.png)
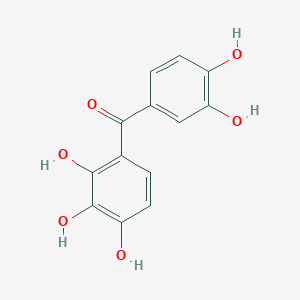


![(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14566721.png)

